molecular formula C8H7ClO B1290163 3-(Chloromethyl)benzaldehyde CAS No. 77072-00-5

3-(Chloromethyl)benzaldehyde

Cat. No.: B1290163
CAS No.: 77072-00-5
M. Wt: 154.59 g/mol
InChI Key: GPNAKRWHQNYWMY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where a chloromethyl group is attached to the benzene ring at the meta position. This compound is a pale yellow liquid with a density of approximately 1.200 g/cm³ and a boiling point of 64.5°C at 0.13 Torr .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)benzaldehyde can be synthesized through several methods. One common method involves the chloromethylation of benzaldehyde using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:

C6H5CHO+CH2O+HClC6H4(CH2Cl)CHO+H2O\text{C}_6\text{H}_5\text{CHO} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{CHO} + \text{H}_2\text{O} C6​H5​CHO+CH2​O+HCl→C6​H4​(CH2​Cl)CHO+H2​O

The reaction is typically carried out at a temperature range of 0-5°C to minimize side reactions and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure better control over reaction conditions and higher efficiency. The use of advanced catalysts and optimized reaction parameters can significantly enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(Chloromethyl)benzoic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to 3-(Chloromethyl)benzyl alcohol using reducing agents like sodium borohydride.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)benzaldehyde involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The aldehyde group also makes it susceptible to oxidation and reduction reactions, enabling its transformation into different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-(Chloromethyl)benzaldehyde: The chloromethyl group is at the para position, which can influence the reactivity and selectivity of reactions.

    2-(Chloromethyl)benzaldehyde: The chloromethyl group is at the ortho position, affecting the steric and electronic properties of the compound.

Uniqueness

3-(Chloromethyl)benzaldehyde is unique due to the position of the chloromethyl group at the meta position, which provides distinct reactivity patterns compared to its ortho and para counterparts. This positioning can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(chloromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAKRWHQNYWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625435
Record name 3-(Chloromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77072-00-5
Record name 3-(Chloromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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